N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 1040632-67-4
Cat. No.: VC8041356
Molecular Formula: C25H25N3O2S2
Molecular Weight: 463.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040632-67-4 |
|---|---|
| Molecular Formula | C25H25N3O2S2 |
| Molecular Weight | 463.6 g/mol |
| IUPAC Name | N-(4-butylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C25H25N3O2S2/c1-3-4-8-17-11-13-19(14-12-17)26-21(29)16-32-25-27-22-20(18-9-6-5-7-10-18)15-31-23(22)24(30)28(25)2/h5-7,9-15H,3-4,8,16H2,1-2H3,(H,26,29) |
| Standard InChI Key | CEJMLZXRLMYNCZ-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4 |
| Canonical SMILES | CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4 |
Introduction
N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound belonging to the thienopyrimidine derivatives class. It features a unique combination of thienopyrimidine and acetamide structures, making it an interesting subject for research, particularly in medicinal chemistry. This compound has a molecular weight of approximately 463.6 g/mol and is synthesized through multi-step organic reactions.
Biological Activities and Applications
Thienopyrimidine derivatives, including N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, are known for their diverse biological activities. These compounds have potential applications in drug development due to their ability to interact with biological targets like enzymes and receptors.
Analytical Techniques
To characterize the properties of N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed.
Comparison with Similar Compounds
Other compounds like N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide have shown anti-inflammatory potential and are being studied for their biological activities . In contrast, N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide's specific biological activities are less documented but are of interest due to its structural features.
Comparison with Similar Compounds
| Compound | Biological Activity | Analytical Techniques |
|---|---|---|
| N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | Potential drug development | NMR, MS, IR |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Anti-inflammatory | 1H NMR, 13C NMR, LC–MS |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume